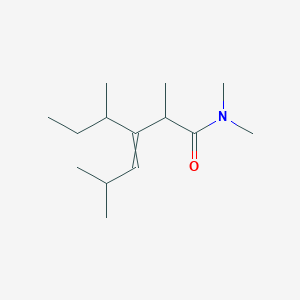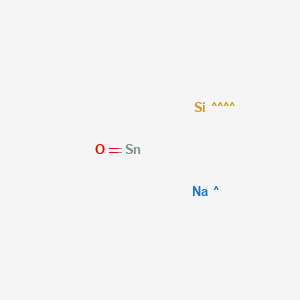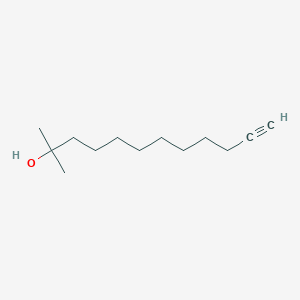
2-Methyldodec-11-YN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldodec-11-YN-2-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) on a twelve-carbon chain. This compound is notable for its unique structure, which combines both an alcohol and an alkyne functional group, making it a versatile molecule in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodec-11-YN-2-OL typically involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the propargyl alcohol, followed by the addition of an alkyl halide to form the desired product. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(I) iodide (CuI) can enhance the reaction efficiency and selectivity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldodec-11-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyldodec-11-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyldodec-11-YN-2-OL involves its interaction with various molecular targets through its hydroxyl and alkyne groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dodec-11-yn-1-ol: Similar structure but lacks the methyl group at the second carbon.
2-Methylbut-3-yn-2-ol: Shorter carbon chain but contains both hydroxyl and alkyne groups.
Tetradec-11-en-1-ol: Contains an alkene group instead of an alkyne.
Uniqueness
2-Methyldodec-11-YN-2-OL is unique due to the presence of both a hydroxyl and an alkyne group on a twelve-carbon chain, which provides it with distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
832726-67-7 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-methyldodec-11-yn-2-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h1,14H,5-12H2,2-3H3 |
Clave InChI |
DPRVPGBLOBJWKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)
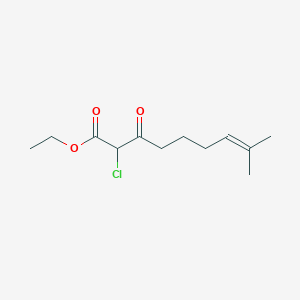

![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
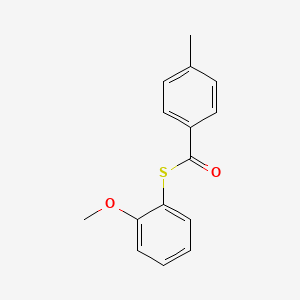

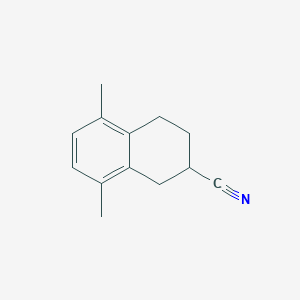
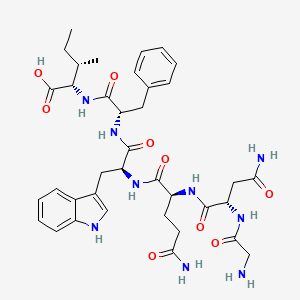

![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
